molecular formula C21H19N3O4 B2636435 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1998980-60-1

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Katalognummer: B2636435
CAS-Nummer: 1998980-60-1
Molekulargewicht: 377.4
InChI-Schlüssel: NGJRHHKJTLHGBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1998980-60-1) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 1-methylpyrazole substituent on the α-carbon of the acetic acid backbone (Figure 1). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and selective removal under mild acidic conditions .

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methylpyrazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-24-18(10-11-22-24)19(20(25)26)23-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17,19H,12H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJRHHKJTLHGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998980-60-1
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.

    Formation of the pyrazole ring: The pyrazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling reaction: The protected amino acid is then coupled with the pyrazole derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring or the Fmoc group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity
Research indicates that pyrazole derivatives, including 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, demonstrate significant antitumor properties. In vitro studies have shown that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various human tumor cell lines. The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have reported that certain derivatives exhibit activity against multidrug-resistant strains, highlighting their potential as novel antimicrobial agents. The minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi have been documented, showcasing varying degrees of effectiveness .

Synthesis and Characterization

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the coupling of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino acids with pyrazole derivatives. This method allows for the introduction of the pyrazole moiety while maintaining the stability and reactivity required for further functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the Fmoc group or variations in the pyrazole structure can significantly influence the pharmacological properties of these compounds. For instance, alterations in substituents on the pyrazole ring or changes in the acetic acid moiety can lead to enhanced potency or selectivity against specific biological targets .

Case Studies

Case Study 1: Antitumor Evaluation
In a study published by Liu et al., several pyrazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The findings revealed that modifications to the Fmoc group improved antitumor activity, with specific compounds exhibiting IC50 values in low micromolar ranges against breast cancer cells .

Case Study 2: Antimicrobial Screening
A recent investigation into antimicrobial activities demonstrated that certain derivatives of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid showed promising results against resistant bacterial strains. The study highlighted the potential for these compounds to serve as lead candidates for developing new antibiotics .

Data Summary Table

Application AreaFindingsReferences
Antitumor ActivitySignificant cytotoxicity against cancer cells
Antimicrobial ActivityEfficacy against multidrug-resistant strains
Synthesis TechniquesFmoc-based coupling methods
Structure ModificationsEnhanced potency through structural changes

Wirkmechanismus

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include interactions with specific enzymes and substrates during the synthesis process.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Molecular Formula : C₂₂H₁₉N₃O₄
  • Molecular Weight : 389.41 g/mol
  • Purity : Available at standard purity (≥95%) for research applications .
  • Safety : Requires precautions to avoid heat sources (P210) and mandates pre-use safety reviews (P201, P202) .

Comparison with Structural Analogues

The compound belongs to a broader class of Fmoc-protected α-substituted acetic acids. Below is a detailed comparison with structurally similar analogues:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) CAS Number Key Safety Notes References
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid C₂₂H₁₉N₃O₄ 1-Methylpyrazole 389.41 1998980-60-1 Avoid heat sources (P210)
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid C₂₁H₁₈N₂O₄S 4-Methylthiazole 394.45 1692636-77-3 N/A
4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid C₂₁H₁₉N₃O₄ Pyrazole-carboxylic acid 377.39 N/A N/A
4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid C₂₁H₁₈N₂O₅ Ethyl-oxazole 378.38 2059954-29-7 Precautionary storage at room temp
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)acetic acid C₂₃H₁₈FNO₄ 4-Fluorophenyl 391.40 872359-16-5 Store dry, sealed at room temperature
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid C₂₁H₂₁NO₅ 3-Methylazetidine 367.40 1592739-14-4 Acute toxicity (H302), skin irritation (H315)

Functional Group Variations and Implications

Carboxylic Acid Derivatives: The pyrazole-carboxylic acid derivative (CID 154734073, ) introduces an additional ionizable group, altering pH-dependent solubility and reactivity compared to the non-carboxylic target compound.

Aromatic vs. Aliphatic Substituents :

  • The 4-fluorophenyl analogue () provides enhanced lipophilicity and metabolic stability, making it suitable for drug design targeting hydrophobic pockets. In contrast, the 1-methylpyrazole group balances polarity and bulk.

Biologische Aktivität

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
CAS Number 126827516
Appearance White to light yellow powder
Storage Conditions Room temperature

The biological activity of the compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. The presence of the fluorenylmethoxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

Research indicates that the compound may inhibit specific enzymes or receptors associated with inflammatory pathways, such as cyclooxygenases (COX), leading to reduced inflammation and pain .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, a related compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging between 20–25 μg/mL .

Anti-inflammatory Effects

The compound's structure suggests it may exhibit anti-inflammatory properties by modulating the activity of inflammatory mediators. In vitro studies have shown that derivatives with similar structural motifs can suppress the production of pro-inflammatory cytokines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid. The results indicated a strong correlation between structural modifications and antimicrobial potency, with certain derivatives showing up to 90% inhibition against Staphylococcus aureus at a concentration of 50 μg/mL .

Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The results revealed that it significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) in macrophage cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 20–25 μg/mL
AntimicrobialEscherichia coliInhibition zone = 31 mm
Anti-inflammatoryMacrophage cell lineTNF-α reduction by 50%

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye damage (Category 2A) . Researchers must:

  • Use PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Ensure ventilation : Local exhaust systems to avoid inhalation of dust/aerosols (H335 hazard) .
  • Implement emergency measures : Immediate rinsing of eyes (15+ minutes with water) and skin decontamination with soap .
  • Store in sealed containers away from incompatible materials (e.g., strong acids/bases) .

Q. What synthetic strategies are employed for this Fmoc-protected amino acid derivative?

The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) . Key steps include:

  • Resin activation : Use of NovaSyn TGR resin under inert conditions .
  • Coupling reactions : Employing N-ethyl-N,N-diisopropylamine in dichloromethane at −10–20°C .
  • Deprotection : Piperidine/DMF mixtures to remove Fmoc groups iteratively .
  • Purification : Reverse-phase HPLC and MALDI-TOF mass spectrometry for structural validation .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability data indicates:

  • Thermal stability : Decomposes at elevated temperatures, releasing toxic fumes (e.g., CO, NOx) .
  • Chemical incompatibilities : Reacts with strong oxidizing/reducing agents; avoid aqueous acidic/basic conditions .
  • Storage : Stable at room temperature in dark, anhydrous environments for ≤12 months .

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps in SPPS?

Yield optimization requires:

  • Solvent selection : Dichloromethane enhances coupling efficiency vs. DMF for sterically hindered residues .
  • Catalyst use : 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization .
  • Monitoring : Real-time FTIR or LC-MS to track reaction progression and adjust stoichiometry .

Q. What methodologies resolve contradictions in reported toxicity profiles?

Discrepancies in acute toxicity classifications (e.g., oral vs. dermal LD50) arise from limited data . To address:

  • Conduct in vitro assays : HepG2 cell viability tests to quantify IC50 values .
  • Compare structural analogs : Cross-reference toxicity data of Fmoc-amino acids with similar substituents (e.g., pyrazole vs. phenyl groups) .
  • Validate with QSAR models : Predict organ-specific toxicity using computational tools .

Q. What analytical techniques confirm the compound’s structural integrity post-synthesis?

  • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
  • MALDI-TOF : Exact mass confirmation (expected [M+H]+: ~367–383 Da depending on derivatives) .
  • NMR : 1H/13C spectra to verify Fmoc group retention and pyrazole ring substitution .

Q. How does the pyrazole moiety influence the compound’s reactivity in peptide elongation?

The 1-methylpyrazole-5-yl group:

  • Introduces steric hindrance, slowing coupling rates; requires extended reaction times (2–4 hrs) .
  • Enhances metabolic stability in peptide drugs by resisting protease cleavage .
  • May participate in π-stacking interactions during solid-phase synthesis, affecting resin loading .

Q. What strategies mitigate ecological risks given limited ecotoxicity data?

Precautionary measures include:

  • Waste minimization : Neutralize acidic/basic byproducts before disposal .
  • Biodegradation assays : Use OECD 301D tests to estimate persistence in aquatic systems .
  • Alternative solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis .

Methodological Considerations

Q. How to design experiments investigating the compound’s role in peptide self-assembly?

  • Theoretical framework : Link to supramolecular chemistry principles (e.g., β-sheet stabilization via Fmoc motifs) .
  • Experimental variables : Vary pH (4–8), temperature (4–37°C), and peptide length to study aggregation kinetics .
  • Characterization tools : TEM for morphology, CD spectroscopy for secondary structure .

Q. What computational tools predict the compound’s solubility and formulation compatibility?

  • Molecular dynamics (MD) : Simulate solvation in polar aprotic solvents (e.g., DMSO) .
  • COSMO-RS : Estimate partition coefficients (log P) to guide solvent selection .
  • Docking studies : Screen compatibility with lipid-based delivery systems (e.g., liposomes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.